Synthetic Yield: Aoda Methyl Ester via Schöllkopf Chiral Auxiliary Method vs. Boc/Fmoc-Protected Aoda Derivatives
The asymmetric synthesis of (S)-2-Amino-8-oxo-decanoic acid methyl ester using the Schöllkopf chiral auxiliary proceeds with an isolated yield of 80–95% for the key alkylation-hydrolysis sequence . In direct comparison, the convergent synthesis of nitrogen-protected Aoda derivatives (Boc-Aoda-OH and Fmoc-Aoda-OH) from allylglycine requires four synthetic steps and achieves an overall yield of approximately 30% [1]. The methyl ester route thus offers a 2.7- to 3.2-fold yield advantage for accessing the Aoda scaffold in a synthetically useful form.
| Evidence Dimension | Synthetic yield for accessing the Aoda core structure |
|---|---|
| Target Compound Data | 80–95% isolated yield (alkylation-hydrolysis sequence) |
| Comparator Or Baseline | Boc-Aoda-OH or Fmoc-Aoda-OH: ~30% overall yield (4 steps) |
| Quantified Difference | 2.7× to 3.2× higher yield for methyl ester route |
| Conditions | Schöllkopf chiral auxiliary method (Kim 2003) vs. allylglycine-based convergent approach (Rodriquez 2006) |
Why This Matters
Higher synthetic yield translates to lower cost per gram for procurement and more efficient use of precious starting materials in medicinal chemistry campaigns.
- [1] Rodriquez M, Terracciano S, Cini E, Settembrini G, Bruno I, Bifulco G, et al. Synthesis of 2-Amino-8-oxodecanoic Acids (Aodas) Present in Natural Hystone Deacetylase Inhibitors. J Org Chem. 2006;71(1):103-107. doi:10.1021/jo0518250 View Source
